Welcome to the BenchChem Online Store!
molecular formula C13H11NO5 B8385818 6-Methoxy-2-methylquinoline-3,4-dicarboxylic acid CAS No. 79842-55-0

6-Methoxy-2-methylquinoline-3,4-dicarboxylic acid

Cat. No. B8385818
M. Wt: 261.23 g/mol
InChI Key: MPQLTUCYYXOHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04440768

Procedure details

A solution of 59.4 g (0.335 mole) of 5-methoxyisatin, 225 g KOH in 800 ml H2O was treated dropwise with 121.4 g (0.932 mole) of ethylacetoacetate at 55° over a 2 hour period. The solution was refluxed 45 minutes and stirred 2 days at room temperature. Acidification with 300 ml concd. HCl while maintaining the temperature at ambient conditions gave a tan solid that was filtered, washed with H2O and dried; yield 60.8 g (69.4%).
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=O.[OH-:14].[K+].C([O:18][C:19](=[O:24])[CH2:20][C:21]([CH3:23])=O)C.Cl>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:21]([CH3:23])[C:20]([C:19]([OH:24])=[O:18])=[C:6]2[C:7]([OH:12])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
59.4 g
Type
reactant
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
225 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
121.4 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
gave a tan solid
FILTRATION
Type
FILTRATION
Details
that was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
COC=1C=C2C(=C(C(=NC2=CC1)C)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.